An In-Depth Technical Guide to 1,7-Diphenylhept-4-en-3-one: From Chemical Synthesis to Therapeutic Potential
An In-Depth Technical Guide to 1,7-Diphenylhept-4-en-3-one: From Chemical Synthesis to Therapeutic Potential
Introduction: Unveiling a Promising Diarylheptanoid
1,7-Diphenylhept-4-en-3-one is a naturally occurring diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1] This compound has garnered significant interest within the scientific community for its diverse and potent biological activities. Primarily isolated from the rhizomes of Alpinia officinarum, a plant with a long history in traditional medicine, 1,7-diphenylhept-4-en-3-one is now at the forefront of research in neuroprotection and anti-inflammatory drug discovery.[2] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and biological activities, with a particular focus on its therapeutic potential for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical properties of a compound is fundamental to its application in research and development.
Chemical Structure and Identifiers
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IUPAC Name: (4E)-1,7-diphenylhept-4-en-3-one[3]
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Synonyms: 1,7-diphenyl-4-hepten-3-one[3]
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Molecular Weight: 264.36 g/mol [2]
The structure of 1,7-diphenylhept-4-en-3-one features a heptane backbone with two phenyl groups at positions 1 and 7. A ketone group is located at position 3, and a double bond in the trans (E) configuration is present between carbons 4 and 5, forming an α,β-unsaturated ketone moiety. This enone system is a key structural feature that contributes to its chemical reactivity and biological activity.
Physicochemical Data
| Property | Value | Source |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][4] |
| XlogP | 4.5 | [1][3] |
| Monoisotopic Mass | 264.151415257 Da | [1][3] |
Spectroscopic Data
The structural elucidation of 1,7-diphenylhept-4-en-3-one is confirmed through various spectroscopic techniques.
| Spectroscopy | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25–7.15 (m, 10H, Ar-H), 6.87 (dt, J = 15.7, 6.9 Hz, 1H), 6.15 (d, J = 15.7 Hz, 1H), 2.92 (t, J = 7.7 Hz, 2H), 2.89 (t, J = 7.7 Hz, 2H), 2.78 (q, J = 6.9 Hz, 2H), 2.74 (t, J = 7.5 Hz, 2H) |
| ¹³C NMR | Signals consistent with the presence of two phenyl rings, a ketone carbonyl, an α,β-unsaturated system, and aliphatic carbons. |
| Infrared (IR) | νmax 1675 cm⁻¹ (C=O stretch of conjugated ketone), 1600 cm⁻¹ (C=C stretch)[2] |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 265.15871 |
Synthesis of 1,7-Diphenylhept-4-en-3-one: A Practical Approach
The synthesis of 1,7-diphenylhept-4-en-3-one can be efficiently achieved through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction between a ketone containing an α-hydrogen and an aromatic aldehyde that lacks α-hydrogens.
Synthetic Workflow
Caption: Synthetic workflow for 1,7-Diphenylhept-4-en-3-one.
Detailed Experimental Protocol: Claisen-Schmidt Condensation
Materials:
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1-Phenyl-2-butanone
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Cinnamaldehyde
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Ethanol (absolute)
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Diethyl ether
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-2-butanone (1 equivalent) and cinnamaldehyde (1 equivalent) in absolute ethanol.
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Base Addition: While stirring at room temperature, slowly add a solution of NaOH or KOH (1.1 equivalents) in ethanol to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl). Remove the ethanol under reduced pressure.
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Extraction: To the resulting aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
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Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
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Purification of Intermediate: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 1,7-diphenylhept-1,4-dien-3-one. This intermediate can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Selective Reduction: The purified intermediate is then subjected to selective reduction of the non-conjugated double bond. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or through transfer hydrogenation methods.
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Final Purification: After the reduction is complete, the catalyst is filtered off, and the solvent is removed. The final product, 1,7-diphenylhept-4-en-3-one, is purified by column chromatography on silica gel.
Biological Activities and Therapeutic Potential
1,7-Diphenylhept-4-en-3-one has demonstrated a range of biological activities, with its neuroprotective and anti-inflammatory effects being the most extensively studied.
Neuroprotective Effects in Alzheimer's Disease Models
Recent studies have highlighted the potential of 1,7-diphenylhept-4-en-3-one in mitigating the pathology of Alzheimer's disease (AD). In a study using an APP/PS1 mouse model of AD, the compound was shown to attenuate cognitive impairment and reduce pathological damage.[3]
Mechanism of Action: Nrf2 Pathway Activation and Pyroptosis Inhibition
The neuroprotective effects of 1,7-diphenylhept-4-en-3-one are attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Proposed mechanism of neuroprotection by 1,7-Diphenylhept-4-en-3-one.
By activating the Nrf2 pathway, 1,7-diphenylhept-4-en-3-one enhances the cellular antioxidant defense, thereby counteracting the oxidative stress induced by amyloid-beta (Aβ) peptides. Furthermore, the compound has been shown to inhibit pyroptosis, a form of pro-inflammatory programmed cell death, by downregulating the expression of key proteins in the pyroptotic pathway such as NLRP3, GSDMD, and caspase-1.[3]
Experimental Protocol: In Vitro Neuroprotection Assay
Cell Line: SH-SY5Y human neuroblastoma cells or HT22 murine hippocampal neuronal cells.
Materials:
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SH-SY5Y or HT22 cells
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DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
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Amyloid-beta (1-42) peptide, pre-aggregated
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1,7-Diphenylhept-4-en-3-one stock solution in DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
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Cell Seeding: Seed SH-SY5Y or HT22 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Pre-treatment: Pre-treat the cells with various concentrations of 1,7-diphenylhept-4-en-3-one (e.g., 0.25, 0.5, 1, 2, and 4 µM) for 24 hours.[5]
-
Aβ Challenge: After pre-treatment, expose the cells to a toxic concentration of pre-aggregated Aβ (e.g., 20 µM) for another 24 hours.[5]
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Cell Viability Assessment (MTT Assay):
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Remove the culture medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 4 hours at 37°C.
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Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cytotoxicity Assessment (LDH Assay):
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Collect the cell culture supernatant.
-
Measure the LDH release using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
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Anti-inflammatory Activity
The anti-inflammatory properties of 1,7-diphenylhept-4-en-3-one are also of significant interest. It can inhibit the production of pro-inflammatory mediators in activated macrophages.
Experimental Protocol: In Vitro Anti-inflammatory Assay
Cell Line: RAW264.7 murine macrophage cells.
Materials:
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RAW264.7 cells
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DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
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Lipopolysaccharide (LPS)
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1,7-Diphenylhept-4-en-3-one stock solution in DMSO
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Griess reagent for nitric oxide (NO) measurement
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ELISA kits for TNF-α and IL-6 measurement
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of 1,7-diphenylhept-4-en-3-one for 1 hour.
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LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the NO concentration.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
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Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's protocols.
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Drug Development Perspectives
The promising in vitro and in vivo activities of 1,7-diphenylhept-4-en-3-one position it as a valuable lead compound for drug development, particularly for neurodegenerative diseases.
Pharmacokinetics and Bioavailability
A critical aspect of drug development is understanding the pharmacokinetic profile of a compound. While specific pharmacokinetic data for 1,7-diphenylhept-4-en-3-one is limited in the public domain, research on related diarylheptanoids, such as curcumin, has highlighted challenges with poor oral bioavailability due to low aqueous solubility and rapid metabolism. To address these limitations, various formulation strategies are being explored for diarylheptanoids, including:
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Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles can improve its solubility and protect it from degradation.
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic compounds.
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Prodrug approaches: Modifying the chemical structure to create a more soluble and stable prodrug that is converted to the active compound in vivo.
Lead Optimization
The diarylheptanoid scaffold of 1,7-diphenylhept-4-en-3-one offers numerous opportunities for medicinal chemists to perform lead optimization. Structure-activity relationship (SAR) studies can be conducted to:
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Enhance Potency: Modify the phenyl rings with different substituents to improve the interaction with biological targets.
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Improve Drug-like Properties: Optimize the physicochemical properties to enhance solubility, permeability, and metabolic stability.
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Reduce Off-target Effects: Fine-tune the structure to increase selectivity for the desired biological targets and minimize side effects.
Conclusion and Future Directions
1,7-Diphenylhept-4-en-3-one is a compelling natural product with significant therapeutic potential, particularly in the realm of neurodegenerative and inflammatory diseases. Its well-defined chemical structure, coupled with a growing body of evidence supporting its biological activities and mechanism of action, makes it an attractive candidate for further investigation. Future research should focus on comprehensive preclinical development, including detailed pharmacokinetic and toxicology studies, as well as lead optimization efforts to enhance its drug-like properties. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary technical knowledge to advance the study of this promising diarylheptanoid towards clinical applications.
References
- Shi, Y. S., Zhang, Y., Luo, X., Yang, H. K., & He, Y. S. (2024). 1,7-diphenyl-4-hepten-3-one mitigates Alzheimer's-like pathology by inhibiting pyroptosis via activating the Nrf2 pathway. Naunyn-Schmiedeberg's archives of pharmacology, 397(5), 3065–3075.
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PubChem. (n.d.). 1,7-Diphenyl-4-hepten-3-one. National Center for Biotechnology Information. Retrieved from [Link]
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BioCrick. (n.d.). 1,7-Diphenyl-4-hepten-3-one. Retrieved from [Link]
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mzCloud. (n.d.). 1,7-Diphenylhept-4-en-3-one. Retrieved from [Link]
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Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
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PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
- Rahman, A. F. M. M., Ali, R., Jahng, Y., & Kadi, A. A. (2014). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 19(3), 3094-3105.
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Shi, Y. S., Zhang, Y., Luo, X., Yang, H. K., & He, Y. S. (2023). 1,7-diphenyl-4-hepten-3-one mitigates Alzheimer's-like pathology by inhibiting pyroptosis via activating the Nrf2 pathway. ResearchGate. Retrieved from [Link]
- Lee, G., & Kim, H. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 55(4), 513-517.
- Pontes, P., et al. (2020). Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells. Molecules, 25(23), 5628.
- Kim, H. J., et al. (2021). Neuroprotective Effect of Membrane-Free Stem Cell Extract against Amyloid Beta 25–35-Induced Neurotoxicity in SH-SY5Y Cells. International Journal of Molecular Sciences, 22(5), 2635.
- Parasram, K. (2016). Flavonoids and Diarylheptanoids: Neuroprotective Activities of Phytochemicals. International Journal of Pharmacy and Pharmaceutical Engineering, 6, 82-91.
- Tiwari, S., & Pathak, K. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery, 8(10), 1315-1332.
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